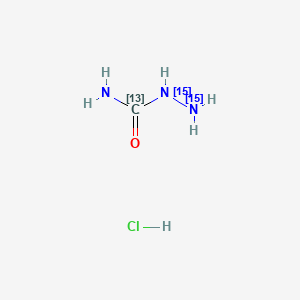
rac Cycloserine-15N,d3
Vue d'ensemble
Description
rac Cycloserine-15N,d3 is a stable isotope-labeled compound, specifically a labeled version of cycloserine. Cycloserine is an antibiotic used primarily in the treatment of tuberculosis. The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of cycloserine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rac Cycloserine-15N,d3 typically involves isotope exchange reactions. The 15N and D isotope-labeled raw materials of cycloserine are first obtained commercially. These raw materials are then reacted with cycloserine through a chemical synthesis method to finally obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The synthesis is usually carried out in specialized laboratories equipped to handle isotope-labeled compounds.
Analyse Des Réactions Chimiques
rac Cycloserine-15N,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac Cycloserine-15N,d3 is used in various scientific research applications, including:
Biology: It is used to study the metabolic pathways and pharmacokinetics of cycloserine in biological systems.
Medicine: It is used in research to develop new antibiotics and to understand the mechanisms of drug resistance in tuberculosis.
Industry: It is used in the development of analytical methods for the detection and quantification of cycloserine in pharmaceutical formulations.
Mécanisme D'action
rac Cycloserine-15N,d3, like cycloserine, works by inhibiting cell-wall biosynthesis in bacteria. It is an analog of the amino acid D-alanine and interferes with an early step in bacterial cell wall synthesis in the cytoplasm. It competitively inhibits two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
rac Cycloserine-15N,d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Cycloserine: The non-labeled version used as an antibiotic.
D-Cycloserine: A specific enantiomer of cycloserine.
Labeled Cycloserine Compounds: Other isotope-labeled versions of cycloserine used for various research purposes.
These similar compounds share the core structure of cycloserine but differ in their isotopic composition or stereochemistry, which affects their specific applications and research utility.
Propriétés
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-26-7 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)
![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)









